(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves various strategies, including optical resolution and preferential crystallization methods. For example, Shiraiwa et al. (2002) described the optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid to synthesize optically active derivatives, highlighting a method that may be applicable to our compound of interest (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was analyzed through spectroscopic methods, including FT-IR and FT-Raman, as reported by Prabakaran and Muthu (2012). Their study employed ab initio HF and DFT methods to elucidate the compound's geometric structure, vibrational frequency, and other molecular characteristics (Prabakaran & Muthu, 2012).
Chemical Reactions and Properties
Research into chemical reactions and properties of related compounds has shown various approaches to achieving stereochemical control and introducing functional groups. Alonso et al. (2005) detailed an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which may offer insights into reactions relevant to our target molecule (Alonso et al., 2005).
Physical Properties Analysis
The physical properties of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid can be inferred from studies on similar compounds, where aspects like melting point, solubility, and crystalline structure play critical roles in their characterization and application potential. For example, the work by Shiraiwa et al. (2003) on the optical resolution of related compounds offers insight into the physical properties that might be expected for our compound of interest (Shiraiwa et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, can be analyzed through its synthesis and molecular structure. Studies like those by Thaisrivongs et al. (1987) on renin inhibitors provide a foundation for understanding the chemical behavior and potential biochemical applications of amino acid derivatives (Thaisrivongs et al., 1987).
Scientific Research Applications
Application in COVID-19 Research
- Scientific Field: Virology, specifically research into SARS-CoV-2, the virus responsible for COVID-19 .
- Summary of the Application: The compound, a gallocatechin analogue (GC-2) namely (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, has shown potential to inhibit multiple targets of SARS CoV-2 .
- Methods of Application or Experimental Procedures: The researchers used a structure-based in silico technique for virtual screening against the main protease (M pro) of SARS CoV-2. Six compounds were selected based on the LibDock scores and further subjected to induced fit docking using the CDOCKER module of DS .
- Results or Outcomes: The molecular docking results reveal that this gallocatechin analogue has shown potential to inhibit multiple targets of SARS CoV-2. Further, a molecular dynamics study was carried out to ascertain the stability of the GC-2 and RdRp complex .
Metabolite of Neurotransmitter Dopamine
- Scientific Field: Neurobiology, specifically research into neurotransmitter metabolism .
- Summary of the Application: 3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine . It’s part of the metabolic pathway that breaks down dopamine in the body .
- Methods of Application or Experimental Procedures: In research settings, levels of DOPAC in the body can be measured as a way to indirectly determine the amount of dopamine that is being produced and broken down . This can be useful in studies of conditions like Parkinson’s disease, which is characterized by low levels of dopamine.
- Results or Outcomes: The levels of DOPAC can provide insights into the functioning of the dopaminergic system in the body .
Conjugate Base of (2R)-3-(3,4-dihydroxyphenyl)lactic Acid
- Scientific Field: Biochemistry, specifically research into metabolic pathways .
- Summary of the Application: (2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid . It’s part of the metabolic pathway that involves the deprotonation of the carboxy group .
- Methods of Application or Experimental Procedures: In research settings, the levels of this compound can be measured as a way to indirectly determine the amount of (2R)-3-(3,4-dihydroxyphenyl)lactic acid that is being produced and broken down .
- Results or Outcomes: The levels of this compound can provide insights into the functioning of the metabolic system in the body .
properties
IUPAC Name |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859484 | |
Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
CAS RN |
2799-15-7 | |
Record name | D-α-Methyldopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-alpha-Methyldopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLDOPA, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K91SZC8W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.